molecular formula C17H18BrNO4 B251278 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide

5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide

Cat. No.: B251278
M. Wt: 380.2 g/mol
InChI Key: MLBJMJRGJQHUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide, also known as Bromo-DragonFLY, is a potent psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1998 by a team of chemists led by David E. Nichols at Purdue University. Bromo-DragonFLY has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY is a potent agonist of the 5-HT2A and 5-HT2C serotonin receptors, which are involved in the regulation of mood, cognition, and perception. It also has affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. The exact mechanism of action of 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY is not fully understood, but it is believed to modulate the activity of these receptors, leading to altered neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY has been shown to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It can also induce hallucinations, euphoria, and altered sense of time. In addition, 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY has been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse health effects if taken in high doses.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY has several advantages for use in laboratory experiments, including its potent and selective activity at serotonin and dopamine receptors, which makes it a useful tool for investigating the function of these receptors. However, its potent psychoactive effects and potential for toxicity limit its use in animal studies and human clinical trials.

Future Directions

There are several future directions for research on 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY, including:
1. Investigation of its potential therapeutic applications in the treatment of mental health disorders, such as depression, anxiety, and PTSD.
2. Development of novel compounds based on the chemical structure of 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY for use in neuropharmacology research.
3. Investigation of the long-term effects of 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY on brain function and behavior.
4. Examination of the potential for abuse and addiction associated with 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY.
5. Development of novel analytical methods for the detection and quantification of 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY in biological samples.
In conclusion, 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY is a potent psychedelic drug that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. Its mechanism of action involves modulation of serotonin and dopamine receptors, leading to altered neurotransmitter release and neuronal activity. 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY has several advantages for use in laboratory experiments, but its potent psychoactive effects and potential for toxicity limit its use in animal studies and human clinical trials. There are several future directions for research on 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY, including investigation of its potential therapeutic applications and development of novel compounds for use in neuropharmacology research.

Synthesis Methods

5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2,5-dimethoxybenzaldehyde, which is then reacted with 3-methyl-4-bromoaniline to form the intermediate product. The final step involves the reaction of the intermediate product with N-methylisatoic anhydride to yield 5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY.

Scientific Research Applications

5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamideFLY has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in neuropharmacology research, particularly in the study of serotonin receptors.

Properties

Molecular Formula

C17H18BrNO4

Molecular Weight

380.2 g/mol

IUPAC Name

5-bromo-N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C17H18BrNO4/c1-10-7-11(18)8-13(16(10)23-4)17(20)19-14-9-12(21-2)5-6-15(14)22-3/h5-9H,1-4H3,(H,19,20)

InChI Key

MLBJMJRGJQHUHD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)OC)OC)Br

Origin of Product

United States

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